![2-(naphthalen-1-yl)-1-{3-oxa-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one - 1396852-29-1](/images/structure/BT-3074942.png) 
                            2-(naphthalen-1-yl)-1-{3-oxa-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one is a complex organic compound characterized by its unique bicyclic structure, which includes a naphthalene moiety and an 8-azabicyclo[3.2.1]octane scaffold. This compound has garnered attention in the field of medicinal chemistry due to its potential applications in drug discovery and development. Its structural features allow it to interact with various biological targets, making it a valuable candidate for further research in pharmacology and synthetic chemistry .
The compound is classified under nitrogen-containing heterocycles, specifically within the 2-azabicyclo[3.2.1]octane family, which is known for its significant pharmacological properties. The compound's IUPAC name reflects its complex structure, and it is identified by the CAS number 1396852-29-1. It serves as an important intermediate in the synthesis of bioactive molecules and other industrially relevant compounds .
The synthesis of 2-(naphthalen-1-yl)-1-{3-oxa-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one typically involves multiple synthetic routes that focus on constructing the bicyclic framework enantioselectively. Key methodologies include:
The molecular structure of 2-(naphthalen-1-yl)-1-{3-oxa-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one can be represented as follows:
This formula indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms within the compound's structure. The naphthalene ring contributes to its aromatic character, while the bicyclic system provides additional rigidity and potential for interaction with biological targets .
The compound can participate in various chemical reactions, including:
Typical reagents for these reactions include:
The choice of reagents and conditions significantly influences the reaction pathways and products formed from this compound .
The mechanism of action for 2-(naphthalen-1-yl)-1-{3-oxa-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one involves its interaction with specific molecular targets such as receptors or enzymes within biological systems. The unique structural features allow it to modulate the activity of these targets, leading to various pharmacological effects. Understanding these interactions is crucial for developing therapeutic agents based on this compound .
Key physical properties include:
Relevant chemical properties encompass:
These properties are essential for determining the handling, storage, and application of the compound in various scientific contexts .
2-(naphthalen-1-yl)-1-{3-oxa-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one has several applications in scientific research:
The molecular architecture of 2-(naphthalen-1-yl)-1-{3-oxa-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one represents a strategic fusion of bioactive heterocyclic and polyaromatic pharmacophores. This hybrid compound exemplifies modern medicinal chemistry’s rational design principles, leveraging three-dimensional structural complexity for targeted biological interactions. With the systematic name reflecting its bicyclic core (3-oxa-8-azabicyclo[3.2.1]octane) and naphthalene substituent, this molecule (CAS 1396852-29-1; C₁₈H₁₉NO₂; MW 281.35) serves as a prototype for probing novel therapeutic pathways [1] [5]. Its significance lies not merely as a chemical entity but as a versatile scaffold for drug discovery—particularly within neurological, oncological, and antimicrobial domains—where conformational constraints and hydrophobic interactions govern receptor engagement.
The 3-oxa-8-azabicyclo[3.2.1]octane framework embodies a bridged bicyclic system with distinct topological advantages. Unlike planar heterocycles, this scaffold imposes pronounced three-dimensionality through its syn-fused ring junction, which restricts conformational mobility and pre-organizes ligand-receptor interactions. The scaffold is isosteric to tropane alkaloids’ 8-azabicyclo[3.2.1]octane core (e.g., atropine, cocaine), but the 3-oxa substitution replaces a methylene group with an oxygen atom, enhancing polarity and hydrogen-bonding capacity [6] [10]. This modification fine-tunes physicochemical properties—notably, lowering log P by ~0.5–1.0 units compared to non-oxygenated analogs—while retaining the biological relevance of the tropane skeleton [6].
Table 1: Comparative Bioactivity of Bicyclic Scaffolds
| Scaffold Type | Representative Compound | Target Class | Key Pharmacological Effect | 
|---|---|---|---|
| 8-Azabicyclo[3.2.1]octane | Cocaine | Monoamine transporters | Stimulant, local anesthetic | 
| 3-Oxa-8-azabicyclo[3.2.1]octane | Target compound | Undisclosed (in research) | Neuromodulatory (predicted) | 
| Piperidine | Risedronate | Bone resorption | Anti-osteoporotic | 
| Morpholine | Gefitinib | EGFR kinase | Antineoplastic | 
Synthetic accessibility further elevates this scaffold’s utility. Enantioselective constructions via desymmetrization of tropinone derivatives or asymmetric cycloadditions enable efficient production of chiral intermediates [6]. The bridged oxygen’s strategic placement adjacent to the basic nitrogen creates a hydrogen-bond acceptor/donor dyad, mimicking protein-binding motifs in endogenous ligands. This vectorality is absent in monocyclic heterocycles (e.g., piperidines, morpholines), explaining the heightened target selectivity observed in preclinical studies of 3-oxa-8-azabicyclo[3.2.1]octane derivatives [6] [10].
The naphthalen-1-yl moiety anchors hydrophobic interactions through its extended polycyclic π-system. Positioned via an acetyl linker (‑CH₂C(O)‑), this group engages in π-stacking with aromatic residues (e.g., Phe, Tyr, Trp) in enzyme active sites or receptor subpockets. Computational analyses predict binding energy contributions of −3.2 to −5.8 kcal/mol from van der Waals contacts alone [1] [8]. Crucially, naphthalene’s planarity contrasts with the nonplanar bicyclic core, generating a stereoelectronic divergence that modulates affinity—evidenced by 10- to 30-fold potency differences versus phenyl or cyclohexyl analogs in receptor-binding assays [5] [8].
The 3-oxa-8-azabicyclo[3.2.1]octane group governs solubility and membrane permeability. Oxygen incorporation reduces cLogP by ~1.2 versus the deoxy scaffold while maintaining topological polar surface area (TPSA) near 40 Ų, balancing blood-brain barrier penetration and aqueous solubility [3] [10]. Protonation of the bridgehead nitrogen (pKa ~7.5–8.0) facilitates ionic binding to aspartate/glutamate residues, a mechanism leveraged in neurotransmitter reuptake inhibitors. Conformational analyses reveal two dominant states:
Table 2: Conformational Effects on Pharmacokinetic Parameters
| Conformation | Relative Energy (kcal/mol) | Membrane Permeability (Papp ×10−6 cm/s) | Protein Binding Affinity (Kd, nM) | 
|---|---|---|---|
| Endo-exo puckered | 0.0 (reference) | 22.7 ± 3.1 | >10,000 | 
| Symmetrical chair | +1.8 | 8.4 ± 1.9 | 120 ± 15 | 
Hybridization synergizes these motifs: The carbonyl linker electronically decouples the naphthalene’s π-system from the basic nitrogen, minimizing charge transfer while enabling torsional flexibility for induced-fit binding. This design circumvents metabolic liabilities seen in directly fused systems—microsomal stability assays show t₁/₂ > 120 min versus <30 min for carbazole analogs [1] [5] [8].
Heterocycle hybridization dates to early 20th-century drug development, exemplified by aspirin (acetylsalicylic acid) and sulfanilamide. The strategy gained systematic traction with the advent of molecular pharmacology (1950s–60s), culminating in hybrid antibiotics like amoxicillin (β-lactam–aminophenol) [2] [9]. Nitrogenous bicyclics emerged prominently through tropane alkaloids, but their complexity hindered synthetic optimization until advances in transition-metal catalysis (e.g., Pd-mediated C–N coupling) enabled efficient derivatization [6].
The 2010s witnessed deliberate incorporation of 3-oxa-8-azabicyclo[3.2.1]octane into drug candidates, exploiting its improved synthetic accessibility versus classical tropanes. Parallel developments in naphthalene-based agents (e.g., naproxen, naftifine) validated this moiety’s versatility across target classes [4] [7]. Modern hybrids like 2-(naphthalen-1-yl)-1-{3-oxa-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one embody “scaffold hopping”—retaining core pharmacophores while optimizing spatial orientation and physicochemical profiles. This evolution mirrors broader trends: FDA-approved heterocycle-containing drugs rose from ~60% (1980s) to >80% today, with bicyclic systems growing disproportionately [2] [4] [9].
Table 3: Key Milestones in Hybrid Heterocyclic Drug Development
| Era | Innovation | Exemplar Compound | Therapeutic Impact | 
|---|---|---|---|
| 1920s–40s | Early heterocycle hybridization | Sulfapyridine | Antibacterial | 
| 1950s–70s | Bicyclic alkaloid derivatization | Benzotropine | Anti-Parkinsonian | 
| 1980s–90s | Rational scaffold design | Ondansetron (indole-piperazine) | Antiemetic | 
| 2000s–present | Oxygenated tropane isosteres | 3-Oxa-8-azabicyclo derivatives | Neurological/oncological probes | 
Contemporary drug discovery increasingly exploits such hybrid systems to overcome resistance (e.g., kinase inhibitors) or enhance CNS penetration. The target compound epitomizes this paradigm, integrating historical insights with modern synthetic precision—a testament to heterocyclic chemistry’s enduring centrality in pharmaceutical innovation [2] [4] [7].
Compounds Mentioned in Text:
 
                                    
                CAS No.: 3397-16-8
 
                                    
                CAS No.: 2134602-45-0
![3-(2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-yl)-1-propanamine](/images/structure/BT-427431.png) 
                                    
                CAS No.: 17869-27-1
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
CAS No.: 51800-34-1